molecular formula C6H5N5O2 B15234713 5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B15234713
M. Wt: 179.14 g/mol
InChI Key: BIPRHXQBXFHGOU-UHFFFAOYSA-N
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Description

5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with formimidate derivatives in the presence of ethanol . Another approach includes the use of carbonyldiimidazole and DBU in DMF to facilitate the formation of the desired pyrazolopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the pyrazolopyrimidine ring .

Mechanism of Action

The mechanism of action of 5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities .

Properties

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

5-amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C6H5N5O2/c7-6-8-1-2-3(9-6)4(5(12)13)11-10-2/h1H,(H,10,11)(H,12,13)(H2,7,8,9)

InChI Key

BIPRHXQBXFHGOU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)C(=NN2)C(=O)O

Origin of Product

United States

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